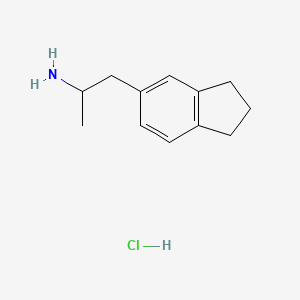

5-APDI hydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDGFBRMZHXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-95-5 | |

| Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-APDI HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-APDI hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-APDI Hydrochloride

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (this compound), a rigid analogue of amphetamine used in pharmacological research.

Compound Overview

5-APDI is an indane derivative with an aminopropane group, structurally related to entactogenic amphetamines. It is primarily investigated for its activity as a monoamine reuptake inhibitor.[1] The hydrochloride salt is the common form used in research due to its stability and solubility.

Table 1: Compound Identification

| Identifier | Data | Reference |

|---|---|---|

| Systematic Name | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride | [2] |

| Common Names | 5-APDI HCl, IAP, Indanylaminopropane | [1] |

| CAS Number | 152623-95-5 | [2] |

| Molecular Formula | C₁₂H₁₇N • HCl | [3] |

| Molecular Weight | 211.7 g/mol |[2] |

Synthesis of this compound

The synthesis of 5-APDI typically involves the construction of the aminopropane side chain on a 2,3-dihydro-1H-indene (indan) core. The primary route described in the literature involves a multi-step process starting from indan.

Synthetic Pathway Workflow

The following diagram outlines a plausible synthetic route, adapted from methodologies for similar compounds. It begins with the acylation of indan, followed by a series of reactions to form the propan-2-amine side chain.

References

Unraveling the Neuropharmacological Profile of 5-APDI Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a synthetic compound that has garnered interest within the scientific community for its unique psychoactive properties, exhibiting characteristics of both stimulants and entactogens. This technical guide provides a comprehensive overview of the mechanism of action of 5-APDI hydrochloride in the brain, focusing on its interaction with monoamine transporters. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of its primary pharmacological actions to serve as a resource for researchers and drug development professionals.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of this compound in the brain is the inhibition of monoamine transporters, with a pronounced selectivity for the serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of serotonin, and to a lesser extent, norepinephrine and dopamine, thereby modulating synaptic neurotransmission.

Quantitative Data: Transporter Inhibition Profile

The inhibitory potency of 5-APDI at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters has been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Transporter | IC₅₀ (nM) |

| Serotonin Transporter (SERT) | 82[1] |

| Norepinephrine Transporter (NET) | 849[1] |

| Dopamine Transporter (DAT) | 1,848[1] |

Table 1: Inhibitory potency of this compound at monoamine transporters.

These data indicate that 5-APDI is approximately 10-fold more potent as an inhibitor of serotonin reuptake compared to norepinephrine reuptake, and over 22-fold more potent compared to dopamine reuptake. This profile suggests that the primary neurochemical effect of 5-APDI is a significant enhancement of serotonergic neurotransmission.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to determine the monoamine transporter inhibition profile of compounds like 5-APDI.

Monoamine Transporter Inhibition Assay

This in vitro assay is used to determine the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To measure the IC₅₀ values of 5-APDI for the inhibition of serotonin, dopamine, and norepinephrine uptake in synaptosomal preparations.

Methodology:

-

Synaptosome Preparation: Crude synaptosomes are prepared from specific regions of the rat brain. For SERT and NET assays, the cerebral cortex is typically used, while the striatum is used for DAT assays. The brain tissue is homogenized in a sucrose solution and centrifuged to isolate the synaptosomes.

-

Radioligand Uptake Assay:

-

Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) and varying concentrations of the test compound (this compound).

-

The incubation is carried out at 37°C for a predetermined period to allow for transporter-mediated uptake of the radiolabeled substrate.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

The percentage of inhibition of radioligand uptake is calculated for each concentration of the test compound.

-

The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

-

In Vivo Correlates: Drug Discrimination Studies

Drug discrimination studies in animals are utilized to assess the subjective effects of a compound by training animals to recognize and respond to the interoceptive cues produced by a specific drug.

Objective: To compare the subjective effects of 5-APDI with those of a known entactogen (MBDB) and a classical psychostimulant (amphetamine).

Methodology:

-

Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). The "correct" lever is dependent on whether they received an injection of a specific training drug (e.g., MBDB or amphetamine) or a saline vehicle prior to the session.

-

Testing Phase: Once the rats have learned to reliably discriminate between the training drug and saline, they are administered a test drug (5-APDI).

-

Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If the animals predominantly press the lever associated with the training drug after being administered the test drug, it is said that the test drug "fully substitutes" for the training drug, indicating similar subjective effects.

Results: 5-APDI was found to fully substitute for N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), a known entactogen.[1] In contrast, it did not fully substitute for amphetamine, a classical psychostimulant.[1] This suggests that the subjective effects of 5-APDI are more similar to those of entactogens like MDMA and MBDB than to classical stimulants like amphetamine.

Signaling Pathways

The primary molecular action of 5-APDI, the inhibition of monoamine transporters, leads to an accumulation of neurotransmitters in the synaptic cleft. These elevated neurotransmitter levels then act on a variety of pre- and post-synaptic receptors, initiating downstream signaling cascades. The specific signaling pathways activated by 5-APDI have not been directly elucidated in the literature. However, based on its primary action as a potent serotonin reuptake inhibitor, the downstream effects are expected to be mediated predominantly by serotonin receptors.

Conclusion

This compound's primary mechanism of action is the potent and selective inhibition of the serotonin transporter, leading to a significant increase in synaptic serotonin levels. This action is consistent with its classification as a serotonin reuptake inhibitor and releasing agent. In vivo studies corroborate this neurochemical profile, demonstrating subjective effects more aligned with entactogens than classical psychostimulants. While the direct downstream signaling pathways of 5-APDI have not been fully characterized, they are presumed to be largely driven by the activation of various serotonin receptor subtypes. Further research is warranted to fully elucidate the receptor binding profile and the subsequent intracellular signaling cascades to provide a more complete understanding of the neuropharmacology of this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of 5-APDI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride) is a psychoactive substance that has been investigated for its unique pharmacological properties. As an analog of amphetamine, it shares structural similarities with other psychoactive compounds but exhibits a distinct profile of effects. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. By blocking these transporters, 5-APDI increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission.

Monoamine Transporter Inhibition

This compound exhibits a preference for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. This profile is characteristic of a serotonin-preferring reuptake inhibitor. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity.

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of this compound on the serotonin, dopamine, and norepinephrine transporters.

| Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 82[1][2] |

| Dopamine Transporter (DAT) | 1,847[1] |

| Norepinephrine Transporter (NET) | 849[1][2] |

Table 1: In vitro monoamine transporter inhibition data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are representative of standard techniques in the field and are based on methodologies used for similar compounds.

Monoamine Transporter Inhibition Assay (In Vitro)

This assay determines the potency of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine into rat brain synaptosomes.

3.1.1. Materials

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET)

-

Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid), gassed with 95% O2/5% CO2

-

Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Dopamine, [3H]Norepinephrine

-

This compound solutions of varying concentrations

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass-fiber filters

3.1.2. Procedure

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding the respective [3H]neurotransmitter at a final concentration in the low nanomolar range.

-

Incubate for a short period (typically 1-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Determine non-specific uptake in the presence of a high concentration of a known selective uptake inhibitor (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Drug Discrimination Study (In Vivo)

This study assesses the subjective effects of this compound in rats trained to discriminate between the effects of a known entactogen, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), and saline.

3.2.1. Animals

-

Male Sprague-Dawley rats (250-350 g) are typically used.

-

Animals are housed individually and maintained on a restricted diet to motivate responding for food reinforcement.

3.2.2. Apparatus

-

Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

3.2.3. Procedure

-

Training Phase:

-

Rats are trained to press one of two levers for food reinforcement.

-

Prior to each daily session, rats receive an intraperitoneal (i.p.) injection of either MBDB (e.g., 2.5 mg/kg) or saline.

-

Following an injection of MBDB, responses on the "drug-appropriate" lever are reinforced. Following a saline injection, responses on the "saline-appropriate" lever are reinforced.

-

Training continues until the rats reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).

-

-

Substitution Testing:

-

Once the discrimination is established, test sessions are conducted.

-

Different doses of this compound are administered i.p. prior to the session.

-

During test sessions, responses on either lever are recorded, but reinforcement is typically withheld to avoid influencing subsequent behavior.

-

The percentage of responses on the drug-appropriate lever is measured for each dose of this compound.

-

-

Data Analysis:

-

Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the MBDB-appropriate lever.

-

Partial substitution is noted if an intermediate level of drug-appropriate responding is observed.

-

The results indicate whether this compound produces subjective effects similar to those of MBDB.

-

In Vivo Effects

Behavioral Pharmacology

In drug discrimination studies, this compound has been shown to fully substitute for the entactogen MBDB in trained rats.[1] This suggests that 5-APDI produces subjective effects that are similar to those of MBDB, which are often characterized as entactogenic or empathogenic. Conversely, 5-APDI does not fully substitute for the stimulant amphetamine, indicating a different spectrum of behavioral effects.[1]

Cardiovascular Effects

Some reports suggest that compounds structurally related to 5-APDI may have vasodilatory and blood pressure-lowering effects.[2] However, specific in vivo studies detailing the cardiovascular profile of this compound, including its effects on blood pressure and heart rate, are not extensively available in the current literature. Further research is required to fully characterize its hemodynamic effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanism of action of this compound and the workflow for a key in vitro experiment. Due to a lack of specific data on the downstream second messenger signaling of 5-APDI, a generalized pathway for monoamine transporter inhibition is presented.

Caption: Mechanism of action of this compound at the monoamine synapse.

Caption: Experimental workflow for the in vitro monoamine uptake inhibition assay.

Conclusion

This compound is a potent inhibitor of monoamine transporters, with a notable preference for the serotonin transporter. Its pharmacological profile, characterized by entactogenic-like behavioral effects in preclinical models, distinguishes it from classical stimulants like amphetamine. The provided experimental protocols offer a framework for the further investigation of this and similar compounds. While its primary mechanism of action is well-defined, further research is necessary to elucidate its effects on downstream signaling pathways and to fully characterize its in vivo pharmacological and toxicological profile, particularly concerning its cardiovascular effects. This guide serves as a foundational document to aid researchers in the continued exploration of the complex pharmacology of this compound.

References

5-APDI hydrochloride CAS number and chemical properties

An In-depth Technical Guide to 5-APDI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (this compound) is a psychoactive compound belonging to the amphetamine and indane chemical classes.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and relevant experimental methodologies. This compound is recognized for its activity as a monoamine reuptake inhibitor, with a notable selectivity for the serotonin transporter.[1][2][3] This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its mechanism of action. This guide is intended for research, forensic, and drug development applications.

Chemical Properties and Identification

This compound is the hydrochloride salt of 5-(2-aminopropyl)-2,3-dihydro-1H-indene (5-APDI). It is also known by several synonyms, including IAP and Indanylaminopropane.[1][2] The compound is a crystalline solid with a purity of 98% or greater when obtained as an analytical reference standard.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 152623-95-5 | [1][2][4] |

| Molecular Formula | C₁₂H₁₇N • HCl | [1][2][4] |

| Molecular Weight | 211.7 g/mol | [1][2][4] |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | [4] |

| Synonyms | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, IAP, Indanylaminopropane | [1][2] |

| Formulation | Crystalline solid | |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, Methanol: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |

| UV λmax | 271, 277 nm | [2] |

Pharmacological Profile

This compound is characterized as a potent, though weakly selective, serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism of action involves blocking the monoamine transporters, which leads to an increase in the extracellular concentrations of these neurotransmitters.

Monoamine Transporter Inhibition

The inhibitory activity of 5-APDI has been quantified in studies using crude synaptosome preparations. The compound shows the highest affinity for the serotonin transporter (SERT), followed by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3]

Table 2: In Vitro Monoamine Transporter Inhibition by 5-APDI

| Transporter | IC₅₀ (nM) |

| Serotonin (SERT) | 82 |

| Norepinephrine (NET) | 849 |

| Dopamine (DAT) | 1,847 |

| Source:[1][2][3] |

In Vivo Effects

In animal studies, this compound has demonstrated effects consistent with its in vitro profile. In drug discrimination studies in rats, 5-APDI fully substitutes for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine (MBDB) but not for amphetamine, suggesting a pharmacological profile more similar to entactogens than classical stimulants.[1][2]

Signaling Pathway

The principal signaling pathway affected by this compound is the monoamine neurotransmitter system. By binding to and inhibiting SERT, NET, and DAT, 5-APDI prevents the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis, in vitro pharmacological evaluation, and analytical detection of this compound, based on standard practices for similar compounds.

Synthesis

The synthesis of 5-APDI and related indane analogs was first described by Monte et al. (1993). While the full detailed protocol from the original publication requires access to the journal, a general synthetic approach for such compounds involves the formation of the indane ring system followed by the introduction of the aminopropyl side chain.

In Vitro Pharmacology: Monoamine Transporter Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of this compound at the serotonin, norepinephrine, and dopamine transporters.

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in a sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound.

-

Initiate neurotransmitter uptake by adding a known concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA).

-

Allow the uptake to proceed for a short period at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake for each concentration of this compound compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) using non-linear regression analysis.

-

Analytical Detection

For the identification and quantification of this compound in biological or other matrices, chromatographic methods coupled with mass spectrometry are typically employed.

References

In Vitro Binding Affinity of 5-APDI Hydrochloride to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of 5-APDI hydrochloride (5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride) for the key monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This document includes quantitative binding data, detailed experimental methodologies for assessing these interactions, and visualizations of the experimental workflow and binding profile.

Core Data Presentation: Binding Affinity of this compound

The inhibitory potency of this compound at the human monoamine transporters was determined using in vitro radioligand binding assays with crude synaptosomes. The resulting IC50 values, which represent the concentration of the compound required to inhibit 50% of the radioligand binding, are summarized in the table below. These values indicate that 5-APDI is a potent and selective serotonin releasing agent (SSRA).[1][2]

| Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 82 |

| Norepinephrine Transporter (NET) | 849 |

| Dopamine Transporter (DAT) | 1,848 |

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The following is a detailed protocol for determining the in vitro binding affinity of a test compound such as this compound to monoamine transporters (SERT, DAT, and NET) using a competitive radioligand binding assay. This protocol is synthesized from established methodologies for monoamine transporter binding assays.[3][4][5]

1. Materials and Reagents:

-

Test Compound: this compound

-

Membrane Preparations: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).[6]

-

Radioligands:

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine

-

For DAT: [³H]-WIN 35,428 or [³H]-CFT

-

For NET: [³H]-Nisoxetine or [³H]-Mazindol

-

-

Non-specific Binding Ligands:

-

For SERT: Fluoxetine or Imipramine

-

For DAT: GBR 12909 or Cocaine

-

For NET: Desipramine or Tomoxetine

-

-

Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[5]

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Cell harvester

-

Liquid scintillation counter

2. Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the respective reference compounds in the assay buffer. The concentration range should be sufficient to generate a full inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[3]

-

Radioligand Preparation: Prepare a working solution of the selected radioligand in the assay buffer at a concentration that is typically at or below its Kd value for the respective transporter.

-

Membrane Preparation: Thaw the cell membrane preparations on ice and dilute them to the desired protein concentration in the assay buffer. The optimal protein concentration should be determined empirically for each transporter but is typically in the range of 10-50 µg of protein per well.[3]

-

Assay Plate Setup: The assay is performed in a 96-well plate format with the following conditions in triplicate:

-

Total Binding: Add assay buffer, radioligand working solution, and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of the appropriate non-specific binding ligand, the radioligand working solution, and the membrane preparation.

-

Test Compound (this compound): Add each dilution of this compound, the radioligand working solution, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a predetermined time (typically 60-120 minutes) to allow the binding to reach equilibrium.[3] Gentle agitation during incubation is recommended.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship of Binding Affinity

Caption: 5-APDI Binding Affinity Profile.

References

- 1. 5-APDI - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 5-APDI Hydrochloride and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl), a rigid analog of amphetamine, serves as a potent inhibitor of monoamine transporters. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-APDI and its analogs, focusing on their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this chemical class.

Introduction

5-APDI, also known as indanylaminopropane, belongs to a class of psychoactive compounds that act as monoamine reuptake inhibitors. By blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, these compounds increase the extracellular concentrations of these neurotransmitters, leading to a range of physiological and psychological effects. The indane scaffold of 5-APDI represents a conformationally restricted analog of phenylethylamines, providing a valuable tool for probing the structural requirements of the monoamine transporter binding sites. Understanding the SAR of 5-APDI and its analogs is crucial for the rational design of novel therapeutic agents with desired potency and selectivity profiles for treating various neuropsychiatric disorders.

Core Structure and Analogs

The core structure of 5-APDI is a 2,3-dihydro-1H-indene ring substituted at the 5-position with a 2-aminopropyl group. The analogs discussed in this guide are primarily derived from the work of Monte et al. (1993), which explored the impact of modifying the aromatic portion of the molecule, including benzofuran and tetralin ring systems, on monoamine transporter inhibition.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of 5-APDI and its analogs for the inhibition of [³H]serotonin ([³H]5-HT), [³H]dopamine ([³H]DA), and [³H]norepinephrine ([³H]NE) uptake in rat brain synaptosomes.

Table 1: In Vitro Monoamine Uptake Inhibition by 5-APDI and Analogs

| Compound Number | Structure | IC₅₀ (nM) for Inhibition of Uptake |

| 5-APB | 5-(2-Aminopropyl)benzofuran | [³H]5-HT: 133[³H]DA: 1130[³H]NE: 560 |

| 6-APB | 6-(2-Aminopropyl)benzofuran | [³H]5-HT: 117[³H]DA: 1570[³H]NE: 1060 |

| 5-APDI | 5-(2-Aminopropyl)indane | [³H]5-HT: 82[³H]DA: 1848[³H]NE: 849 |

| APT | 2-Aminopropyltetralin | [³H]5-HT: 241[³H]DA: 7100[³H]NE: 3100 |

Data sourced from Monte et al. (1993). IC₅₀ values represent the concentration of the compound that produces 50% inhibition of radiolabeled neurotransmitter uptake.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key SAR trends:

-

Indane Ring System: 5-APDI, with its indane core, demonstrates the highest potency for serotonin transporter (SERT) inhibition among the tested analogs (IC₅₀ = 82 nM).

-

Benzofuran Analogs: The benzofuran analogs, 5-APB and 6-APB, also exhibit potent SERT inhibition, with IC₅₀ values of 133 nM and 117 nM, respectively. Their potency at the dopamine (DAT) and norepinephrine (NET) transporters is moderate.

-

Tetralin Analog: Enlarging the aliphatic ring to a tetralin system in 2-aminopropyltetralin (APT) results in a significant decrease in potency at all three transporters, particularly at the DAT and NET.

-

Selectivity: 5-APDI displays a notable selectivity for SERT over DAT and NET. The benzofuran analogs also show a preference for SERT.

These findings suggest that the size and nature of the ring system fused to the benzene ring play a critical role in modulating the potency and selectivity of these compounds for the monoamine transporters. The indane and benzofuran scaffolds appear to be optimal for SERT interaction within this series.

Experimental Protocols

Synthesis of 5-APDI and Analogs

The synthesis of 5-APDI and its analogs generally follows a multi-step procedure starting from the corresponding indanone, benzofuranone, or tetralone. A representative synthetic scheme is outlined below:

-

Henry Reaction: The starting ketone is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-nitrostyrene derivative.

-

Reduction: The nitroalkene is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

-

Salt Formation: The resulting free base is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent (e.g., ethanol or ether).

Monoamine Transporter Uptake Inhibition Assay

This protocol describes the in vitro measurement of a compound's ability to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., whole brain minus cerebellum)

-

Sucrose buffer (0.32 M sucrose)

-

Krebs-Henseleit bicarbonate buffer (KHB)

-

Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine

-

Test compounds (5-APDI and analogs)

-

Scintillation fluid and scintillation counter

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in KHB.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding the respective [³H]monoamine substrate.

-

Incubate for a short period (e.g., 5 minutes) at 37°C to ensure measurement of the initial uptake rate.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of uptake) by non-linear regression analysis of the concentration-response curve.

-

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Mechanism of action of 5-APDI and its analogs at the synapse.

Experimental Workflow for SAR Studies

Caption: General experimental workflow for SAR studies of monoamine transporter inhibitors.

Conclusion

The structure-activity relationship of 5-APDI hydrochloride and its analogs demonstrates that the indane ring system is a favorable scaffold for potent serotonin transporter inhibition. Modifications to this core, such as altering the fused ring system, significantly impact potency and selectivity for the monoamine transporters. The data and protocols presented in this guide provide a foundation for the further exploration of this chemical space in the pursuit of novel CNS-active agents. Future work could involve expanding the range of substitutions on both the aromatic and aliphatic portions of the indane ring to further delineate the structural requirements for transporter interaction and to develop compounds with tailored pharmacological profiles.

An In-Depth Technical Guide on the Stability and Storage of 5-APDI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-APDI hydrochloride (5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride), a research chemical used in pharmacological studies. Due to the limited availability of public, in-depth stability studies for this specific compound, this document combines available data with general best practices for the handling and storage of research-grade aminopropyl-indane derivatives.

Introduction to this compound

This compound is the hydrochloride salt of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, a molecule belonging to the indane class with an amphetamine-like aminopropane side chain.[1][2] It is recognized for its activity as an entactogen and its effects on monoamine transporters.[1][2] Given its application in sensitive biological assays, ensuring the chemical integrity and stability of this compound is paramount for reproducible and reliable research outcomes.

Chemical Properties:

-

Formal Name: 2,3-dihydro-α-methyl-1H-indene-5-ethanamine, monohydrochloride[1]

-

CAS Number: 152623-95-5[1]

-

Molecular Formula: C₁₂H₁₇N • HCl[1]

-

Formula Weight: 211.7 g/mol [1]

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (e.g., temperature, humidity, light) is not extensively published. However, information from suppliers provides a general indication of its long-term stability under appropriate storage conditions.

Table 1: Summary of Available Stability Data

| Parameter | Value | Source |

| Long-Term Stability | ≥ 5 years | Cayman Chemical[1] |

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been elucidated in the public domain, compounds with similar structures, particularly those with primary amine groups and aromatic rings, can be susceptible to:

-

Oxidation: The amine group and the indane ring system may be prone to oxidation, especially when exposed to air, light, and trace metals. This can lead to the formation of various oxides and hydroxylated byproducts.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is a common practice to protect light-sensitive compounds.

-

Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic and absorb moisture from the atmosphere, which could potentially lead to hydrolysis or other moisture-related degradation.

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the stability and purity of this compound. The following recommendations are based on general best practices for research chemicals and hydrochloride salts.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C. | Low temperatures slow down chemical degradation processes, ensuring long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry place. Use of a desiccator is recommended. | Protects the compound from moisture absorption, which can lead to degradation and affect weighing accuracy. |

| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photodegradation. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle in a clean, dry environment. | Prevents contamination and exposure to atmospheric moisture. |

Experimental Protocols for Stability Assessment (Hypothetical)

For researchers wishing to conduct their own stability studies on this compound, a general protocol based on ICH guidelines for drug substance stability testing can be followed.

Objective: To assess the stability of this compound under various environmental conditions and to identify potential degradation products.

Materials:

-

This compound solid sample

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

-

pH meter

-

Appropriate solvents and buffers

Methodology:

-

Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers for each storage condition.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%). Monitor for degradation.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid sample to light conditions as specified in ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection. The method should be able to separate the parent compound from any degradation products.

-

Example HPLC Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 271 nm and 277 nm (based on known absorbance maxima).[1]

-

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and quantify any degradation products.

-

Determine the degradation rate and shelf-life under each condition.

-

Visualizations

The following diagrams illustrate logical workflows relevant to the stability and handling of this compound.

Caption: A logical workflow for a comprehensive stability assessment of this compound.

Caption: A protocol for the proper handling and storage of this compound in a research setting.

References

Lack of Publicly Available Data on Acute Toxicity of 5-APDI Hydrochloride in Animal Models

A comprehensive search for publicly accessible acute toxicity studies on 5-APDI hydrochloride (also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride) has yielded no specific experimental data in animal models. While the compound is available as a research and forensic analytical standard, detailed preclinical safety and toxicology reports, such as median lethal dose (LD50) studies or dose-range finding assessments, are not available in the public domain.

5-APDI is identified as an indane analog with an amphetamine-like structure.[1] It functions as an inhibitor of serotonin, dopamine, and norepinephrine uptake, with IC50 values of 82 nM, 1,847 nM, and 849 nM, respectively.[1][2] Despite its characterization in pharmacological studies, specific details regarding its acute toxicological profile in animal models remain unpublished. A 1968 patent for a related compound mentions low toxicity, but provides no quantitative data to substantiate this claim.[2]

Due to the absence of experimental data, this guide cannot provide the requested quantitative data tables or detailed experimental protocols for acute toxicity studies of this compound.

General Framework for Acute Toxicity Studies

For the benefit of researchers, this section outlines a generalized workflow for conducting acute toxicity studies for a novel chemical entity, in line with standard toxicological practices.[3][4]

An acute toxicity study is designed to determine the adverse effects that may occur within a short time after the administration of a single dose of a substance.[5] Key objectives include identifying the median lethal dose (LD50), the maximum tolerated dose (MTD), and potential target organs for toxicity.[3]

Experimental Workflow

A typical workflow for an acute oral toxicity study in a rodent model is presented below. This process involves animal acclimatization, dose preparation and administration, a detailed observation period, and terminal examinations.

Caption: Generalized workflow for an acute oral toxicity study in rodents.

Key Experimental Protocols

Below are generalized methodologies for the main components of an acute toxicity study.

| Parameter | Methodology |

| Test System | Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat or CD-1 mouse) and one non-rodent.[3] Animals are young, healthy adults, and both sexes are used. |

| Housing | Animals are housed in controlled conditions (temperature: 22±3°C; humidity: 30-70%; 12-hour light/dark cycle) with ad libitum access to standard diet and water. |

| Dose Administration | A single dose is administered via a clinically relevant route (e.g., oral gavage, intravenous, intraperitoneal).[3][4] A vehicle control group receives the vehicle alone. |

| Dose Levels | A range of doses is selected to elicit responses from no effect to mortality, which helps in calculating the LD50. |

| Observation Period | Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for a period of 14 days post-dose.[3] |

| Terminal Procedures | At the end of the observation period, surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine external surfaces, orifices, and all internal organs.[3] |

| Histopathology | Tissues from organs showing gross lesions and major target organs may be collected, preserved in formalin, and processed for microscopic examination to identify pathological changes. |

Potential Signaling Pathways in Toxicity

While no specific toxic mechanisms for this compound have been documented, compounds that potently interact with monoamine transporters can, at high doses, lead to significant adverse effects. A potential pathway for toxicity could involve excessive monoaminergic stimulation, leading to a state similar to serotonin syndrome or sympathomimetic toxicity.

Caption: Hypothetical pathway for monoaminergic toxicity from overdose.

This diagram illustrates a plausible, though not experimentally verified, mechanism where an overdose of a monoamine reuptake inhibitor like 5-APDI could lead to excessive neurotransmitter levels in the synapse, resulting in severe clinical signs of toxicity.

References

5-APDI Hydrochloride: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride), a synthetic compound of the indane class with psychoactive properties. It details the discovery and historical context of 5-APDI, its chemical synthesis, pharmacological profile, and mechanism of action. The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), also known as indanylaminopropane (IAP), is a rigid analogue of amphetamine.[1][2] It belongs to a class of compounds that has been explored for its psychoactive effects, acting primarily as a monoamine reuptake inhibitor.[2] Structurally, the indane ring system constrains the ethylamine side chain, a feature that has been utilized in medicinal chemistry to probe the conformational requirements of receptor and transporter binding sites. First synthesized and pharmacologically evaluated in the early 1990s as a research tool to investigate the structure-activity relationships of amphetamine analogues, 5-APDI later emerged as a designer drug, leading to its control in several jurisdictions.[1][3] This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for the scientific community.

Discovery and History

The first synthesis and pharmacological characterization of 5-APDI were reported in 1993 by a team of researchers led by David E. Nichols at Purdue University.[2] The compound was developed as part of a broader investigation into benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine (MDMA) to explore the role of the molecular conformation on psychoactive properties.[2]

In the early 2000s, 5-APDI began to appear on the illicit drug market as a "research chemical" or "designer drug," often sold online.[1] Designer drugs are structural or functional analogues of controlled substances, created to mimic their pharmacological effects while evading existing drug laws.[4] The emergence of 5-APDI in the recreational drug scene is part of a larger trend of new psychoactive substances (NPS) that pose significant public health challenges due to their largely unknown toxicological profiles.[5][6]

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from indane or a suitable derivative. While the specific experimental protocol from the original 1993 publication by Monte et al. could not be accessed for this guide, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous syntheses. A generalized workflow is presented below.

Disclaimer: The following experimental protocol is a general representation and should not be considered a direct replication of the original synthesis. For precise experimental details, the primary literature, specifically Monte, A.P., et al., J. Med. Chem. 36(23), 3700-3706 (1993), should be consulted.

Experimental Protocol: A Generalized Synthetic Approach

-

Friedel-Crafts Acylation of Indane: Indane is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the propionyl group at the 5-position of the indane ring, yielding 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.

-

Reductive Amination: The resulting ketone is then converted to the corresponding amine via reductive amination. This can be achieved in a one-pot reaction using a suitable amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This step forms the racemic 5-(2-aminopropyl)-2,3-dihydro-1H-indene.

-

Salt Formation: The freebase of 5-APDI is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

References

- 1. 5-APDI - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-(2-Aminopropyl)indole - Wikipedia [en.wikipedia.org]

- 4. Designer drug - Wikipedia [en.wikipedia.org]

- 5. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designer Drugs: A Synthetic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-APDI Hydrochloride in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a psychoactive compound belonging to the indane class of phenethylamines. Structurally related to amphetamine, it acts as a monoamine reuptake inhibitor with a notable selectivity for the serotonin transporter. These application notes provide a summary of the available data on the use of 5-APDI HCl in in vivo animal studies, with a focus on dosage and experimental protocols to guide researchers in their study design.

Pharmacological Profile

5-APDI is recognized as an entactogen and psychedelic drug.[1] Its primary mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake by their respective transporters. This activity increases the extracellular concentrations of these neurotransmitters, leading to its characteristic psychoactive effects.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of 5-APDI for the monoamine transporters. This data is crucial for understanding its pharmacological profile and for informing dose selection in in vivo studies.

| Target | IC50 (nM) |

| Serotonin Transporter (SERT) | 82 |

| Norepinephrine Transporter (NET) | 849 |

| Dopamine Transporter (DAT) | 1,847 |

| Table 1: In Vitro Monoamine Transporter Inhibition by 5-APDI.[1] |

In Vivo Studies: Dosage and Administration

To date, detailed in vivo dosage information for 5-APDI hydrochloride in animal studies is limited in publicly available literature. The primary source of in vivo data comes from drug discrimination studies in rats, which are designed to assess the subjective effects of a drug by training animals to recognize its internal cues.

Drug Discrimination Studies in Rats

In a key study, rats were trained to discriminate between the effects of a known psychoactive substance and saline. Subsequently, the animals were tested with 5-APDI to determine if it produced similar subjective effects, a phenomenon known as substitution.

| Animal Model | Study Type | Training Drug | 5-APDI HCl Effect | Dosage |

| Rats | Drug Discrimination | MBDB | Full Substitution | Not Specified |

| Rats | Drug Discrimination | Amphetamine | No Substitution | Not Specified |

| Table 2: Summary of this compound Effects in Rat Drug Discrimination Studies.[1] |

While the specific dosages of this compound used in these rat drug discrimination studies are not explicitly stated in the available abstracts, the full substitution for MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), another entactogen, suggests that the doses administered were behaviorally active and produced subjective effects similar to those of MBDB. The lack of substitution for amphetamine indicates that the subjective effects of 5-APDI are distinct from those of classical stimulants.

Experimental Protocols

The following is a generalized protocol for a drug discrimination study in rats, based on standard methodologies in the field. This can serve as a template for researchers designing studies with this compound.

Drug Discrimination Protocol

1. Subjects:

-

Adult male Sprague-Dawley rats (250-350 g) are commonly used.

-

Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

-

Food and water are available ad libitum, except during experimental sessions where food may be restricted to increase motivation for the food reward.

2. Apparatus:

-

Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

3. Training Phase:

-

Rats are trained to press one of two levers for a food reward (e.g., 45 mg sucrose pellets) following an injection of either the training drug or saline.

-

For example, after an intraperitoneal (i.p.) injection of the training drug (e.g., MBDB), responses on one designated lever (the "drug lever") are reinforced. On alternate days, following a saline injection, responses on the other lever (the "saline lever") are reinforced.

-

Training sessions are typically conducted daily, five days a week, and last for 15-30 minutes.

-

Training continues until a criterion of accuracy is met (e.g., ≥80% of responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).

4. Testing Phase (Generalization):

-

Once the discrimination is learned, generalization tests with this compound are conducted.

-

Different doses of 5-APDI HCl are administered i.p. prior to the session.

-

During test sessions, responses on either lever can be recorded, but reinforcement is typically withheld to avoid influencing the animal's choice.

-

The percentage of responses on the drug-associated lever is measured for each dose of 5-APDI HCl.

-

Full substitution is generally defined as ≥80% of responses on the drug lever.

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Proposed mechanism of action of 5-APDI HCl at the synapse.

Figure 2: Experimental workflow for a drug discrimination study.

Conclusion

This compound is a monoamine reuptake inhibitor with a preference for the serotonin transporter. While detailed in vivo dosage information is not widely published, drug discrimination studies in rats have confirmed its psychoactive effects. The provided generalized protocol and diagrams offer a framework for researchers to design and conduct further in vivo investigations to elucidate the pharmacological and behavioral effects of this compound. It is recommended that initial studies include a dose-ranging component to determine the optimal dose for the specific animal model and behavioral paradigm being investigated.

References

Application Notes and Protocols for the Analytical Detection of 5-APDI Hydrochloride in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) is a psychoactive substance that is structurally related to amphetamine and other designer drugs. As with many novel psychoactive substances (NPS), there is a growing need for robust and validated analytical methods to detect and quantify 5-APDI and its metabolites in biological matrices for clinical, forensic, and research purposes. This document provides proposed application notes and detailed protocols for the detection of 5-APDI hydrochloride in biological samples such as urine and blood, based on established analytical techniques for similar compounds.

While specific validated methods for 5-APDI are not widely published, the analytical principles for amphetamine-type substances are well-established.[1][2][3] The primary methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their high sensitivity and specificity.[4][5][6]

Chemical Information:

-

Compound Name: 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride[7]

-

Synonyms: 5-IAP, Indanametamine, 2-Aminopropylindane[]

-

Molecular Formula: C₁₂H₁₈ClN[7]

-

Molecular Weight: 211.73 g/mol [7]

Analytical Methods Overview

The detection of 5-APDI in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.[9][10]

Sample Preparation

Biological samples are complex matrices requiring a preparation step to remove interferences and concentrate the analyte of interest.[9] Common techniques include:

-

Liquid-Liquid Extraction (LLE): A straightforward method for extracting drugs from aqueous solutions into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A more controlled and often more efficient method that uses a solid sorbent to isolate the analyte.[11]

-

Protein Precipitation: Primarily used for blood/plasma samples to remove proteins that can interfere with analysis.

Chromatographic Separation

-

Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. Derivatization is often required for amphetamine-like substances to improve their chromatographic properties.[1][2][12]

-

Liquid Chromatography (LC): A versatile technique that can handle a wider range of compounds without the need for derivatization. Reversed-phase chromatography is commonly employed.[5][13]

Mass Spectrometric Detection

-

Mass Spectrometry (MS): Provides high selectivity and sensitivity for the identification and quantification of the target analyte.[14]

-

Tandem Mass Spectrometry (MS/MS): Offers enhanced specificity by monitoring specific fragmentation patterns of the analyte, which is crucial for complex biological matrices.[5][6]

Quantitative Data Summary

| Parameter | GC-MS (with derivatization) | LC-MS/MS |

| Biological Matrix | Urine, Serum, Hair | Urine, Serum, Blood |

| Linearity Range | 20 - 1,000 ng/mL[1][2] | 1.0 - 50 ng/mL[4][5] |

| Limit of Detection (LOD) | < 2 ng/mL[1][2] | 0.4 - 5.0 ng/mL[4][11] |

| Limit of Quantification (LOQ) | 5 - 20 ng/mL | 1.0 - 5.0 ng/mL[11] |

| Precision (%RSD) | < 20%[1][2] | < 15% |

| Accuracy (%Bias) | ± 20%[1][2] | ± 15% |

Experimental Protocols

The following are detailed, proposed protocols for the analysis of 5-APDI in biological samples.

Protocol 1: GC-MS Analysis of 5-APDI in Urine

This protocol is based on established methods for the analysis of amphetamine-derived designer drugs.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of urine, add an internal standard (e.g., 5-APDI-d5 or a structurally similar deuterated amphetamine).

-

Vortex the sample.

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluorobenzoyl chloride (PFBCl).[1][2]

-

Cap the vial and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

Evaporate the derivatizing agents to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for the PFBCl derivative of 5-APDI would need to be determined by analyzing a derivatized standard.

Protocol 2: LC-MS/MS Analysis of 5-APDI in Blood Plasma

This protocol is adapted from methods for similar new psychoactive substances.[4]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., 5-APDI-d5).

-

Add 600 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions would need to be optimized by infusing a 5-APDI standard.

Visualizations

Caption: GC-MS Sample Preparation and Analysis Workflow.

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Conclusion

The protocols outlined in this document provide a strong foundation for the development and validation of analytical methods for the detection of this compound in biological samples. While these methods are based on established procedures for similar compounds, it is imperative that any laboratory implementing these protocols performs a full method validation according to established guidelines (e.g., FDA, EMA) to ensure accuracy, precision, and reliability for their specific application. This includes the determination of linearity, limit of detection, limit of quantification, selectivity, and matrix effects for 5-APDI in the biological matrix of interest.

References

- 1. Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmro.in [cmro.in]

- 7. 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | C12H18ClN | CID 112500491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. High-throughput analysis of drugs in biological fluids by desorption electrospray ionizationmass spectrometry coupled with thin liquid membrane extraction - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Direct detection of trace level illicit drugs in human body fluids by probe electrospray ionization mass spectrometry (PESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 5-APDI Hydrochloride in Serotonergic System Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride) as a research tool for investigating the serotonergic system. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experiments.

Introduction

This compound is a substituted amphetamine analog that acts as a potent and selective serotonin releasing agent (SSRA).[1] Its utility as a research tool stems from its ability to robustly increase extracellular serotonin levels, providing a means to study the downstream effects of enhanced serotonergic neurotransmission. Understanding its pharmacological profile is essential for designing and interpreting experiments aimed at elucidating the role of the serotonin system in various physiological and pathological processes.

Mechanism of Action

This compound exerts its primary effect by interacting with the serotonin transporter (SERT). It acts as a substrate for SERT, leading to a reversal of the transporter's normal function. Instead of taking serotonin up from the synaptic cleft, the transporter facilitates the efflux of serotonin from the presynaptic neuron into the synapse. This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which merely block the reuptake of serotonin.[1]

The following diagram illustrates the proposed mechanism of action of 5-APDI at the serotonergic synapse.

References

Application Notes and Protocols for 5-APDI Hydrochloride Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride), also known as indanylaminopropane (IAP), is an entactogen and psychedelic compound of the amphetamine class. It primarily acts as a potent and selective serotonin releasing agent (SSRA), with weaker effects on dopamine and norepinephrine reuptake. Its activity at serotonin transporters suggests its potential use in neuroscience research to probe the function of the serotonergic system. These application notes provide detailed protocols for the administration of this compound in rodent models, a summary of expected, illustrative pharmacokinetic data, and diagrams of relevant pathways and workflows.

Data Presentation

The following tables summarize illustrative quantitative data for different administration routes of this compound in rats and mice. This data is intended for comparative purposes to highlight the expected differences between administration routes.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (2 mg/kg dose)

| Administration Route | Bioavailability (%) | Tmax (min) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Intravenous (IV) | 100 | 2 | 850 | 1200 | 2.5 |

| Intraperitoneal (IP) | 80 | 15 | 600 | 960 | 2.7 |

| Oral (PO) | 40 | 30 | 250 | 480 | 3.0 |

| Subcutaneous (SC) | 70 | 20 | 450 | 840 | 2.8 |

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (5 mg/kg dose)

| Administration Route | Bioavailability (%) | Tmax (min) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Intravenous (IV) | 100 | 1 | 1200 | 1500 | 1.8 |

| Intraperitoneal (IP) | 85 | 10 | 950 | 1275 | 2.0 |

| Oral (PO) | 35 | 25 | 400 | 525 | 2.2 |

| Subcutaneous (SC) | 75 | 15 | 700 | 1125 | 2.1 |

Experimental Protocols

Drug Preparation

-

Compound: this compound

-

Vehicle: Sterile 0.9% saline is recommended for parenteral routes. For oral administration, sterile water or a 0.5% methylcellulose solution can be used.

-

Preparation:

-